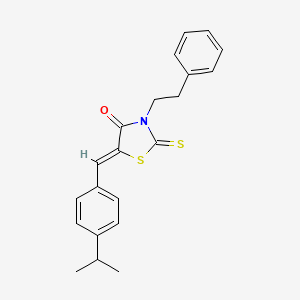

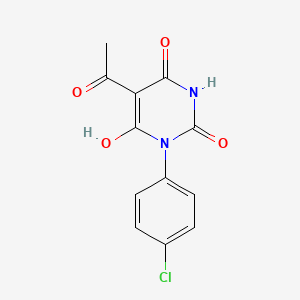

![molecular formula C12H9F7N2O4S B4620244 N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4620244.png)

N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfur(VI) fluorides, closely related to our compound of interest, involves shelf-stable, crystalline reagents demonstrated in the synthesis of diverse aryl fluorosulfates and sulfamoyl fluorides under mild conditions. A single-step preparation of these reagents was developed, showcasing an innovative approach to sulfur(VI) fluoride synthesis, which could potentially be applied to the synthesis of N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide (Hua Zhou et al., 2018).

Molecular Structure Analysis

While specific studies on the molecular structure of N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide are not directly available, related research on sulfonamides and fluorinated compounds provides insights into potential molecular interactions and the importance of fluorine in determining molecular geometry and reactivity. The analysis of similar compounds, such as those involving sulfur-nitrogen compounds and their crystal structures, can offer insights into the molecular structure of our compound of interest (A. Haas et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide would likely encompass those characteristic of sulfonamides and fluorinated compounds, such as nucleophilic substitution reactions and interactions with amines or acids. The introduction of the crystalline reagent for sulfur(VI) fluorides synthesis provides a precedent for the chemical reactivity of related compounds (Hua Zhou et al., 2018).

Physical Properties Analysis

The physical properties of N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide would be influenced by its molecular structure, particularly the presence of the heptafluorobutyl group and the sulfonamide moiety. These features would affect its solubility, melting point, and stability, with fluorinated compounds generally exhibiting high stability and unique physical properties due to the strength of the carbon-fluorine bond.

Chemical Properties Analysis

The chemical properties of this compound would include its reactivity towards various organic and inorganic reagents, its potential for forming derivatives through reactions at the sulfonyl or amide groups, and its behavior under different environmental conditions. The synthesis and transformation of cyclic sulfoximines provide relevant context for understanding the chemical behavior of similar sulfur-containing compounds (Wenchao Ye et al., 2014).

Aplicaciones Científicas De Investigación

Synthesis and Application of Sulfur(VI) Fluorides

Hua Zhou et al. (2018) discussed the design and synthesis of a shelf-stable, crystalline reagent for the synthesis of sulfur(VI) fluorides, showcasing its utility in creating a diverse array of aryl fluorosulfates and sulfamoyl fluorides under mild conditions. This advancement could have implications for synthesizing related compounds efficiently (Hua Zhou et al., 2018).

Fluorescent Molecular Probes

Z. Diwu et al. (1997) developed new fluorescent solvatochromic dyes with a “push-pull” electron transfer system, demonstrating strong solvent-dependent fluorescence. These compounds, through their fluorescence-environment dependence and high quantum yields, offer potential as ultrasensitive fluorescent molecular probes for biological studies (Z. Diwu et al., 1997).

Tautomeric Behavior in Sulfonamide Derivatives

Aliye Gediz Erturk et al. (2016) investigated the tautomeric forms of 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide using spectroscopic methods, providing insights into the molecular conformation of sulfonamide derivatives which is crucial for understanding their pharmaceutical and biological activities (Aliye Gediz Erturk et al., 2016).

Enzyme Inhibitors Based on Sulfonamide Derivatives

S. Bilginer et al. (2020) designed and synthesized novel sulfonamide derivatives, demonstrating their effectiveness as inhibitors of acetylcholinesterase and carbonic anhydrases, showcasing the potential therapeutic applications of such compounds in medicinal chemistry (S. Bilginer et al., 2020).

Sulfonamide Derivatives as Cardiac Myosin Activators

M. Manickam et al. (2019) explored sulfonamidophenylethylamide analogues for their potential as novel and potent cardiac myosin activators, identifying specific compounds that showed significant inotropic effects and selectivity, offering new avenues for treating systolic heart failure (M. Manickam et al., 2019).

Propiedades

IUPAC Name |

N-[4-(acetylsulfamoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F7N2O4S/c1-6(22)21-26(24,25)8-4-2-7(3-5-8)20-9(23)10(13,14)11(15,16)12(17,18)19/h2-5H,1H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNPCQUSCPVYNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F7N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4620191.png)

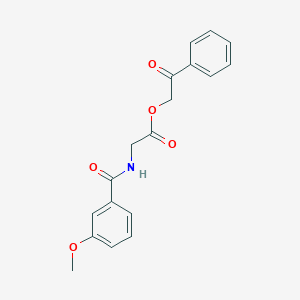

![N-[3-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide](/img/structure/B4620198.png)

![3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4620206.png)

![1-{[(2-ethoxy-1-naphthyl)methyl]amino}propan-2-ol hydrochloride](/img/structure/B4620213.png)

![1-(3-{[2-(benzylthio)-4,6-dihydroxy-5-pyrimidinyl]methyl}-4-propoxyphenyl)ethanone](/img/structure/B4620232.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4620246.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B4620250.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4620263.png)